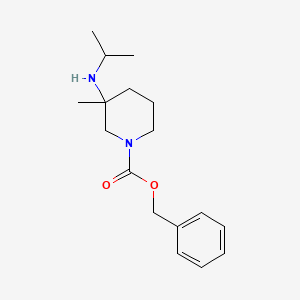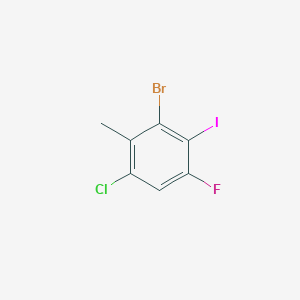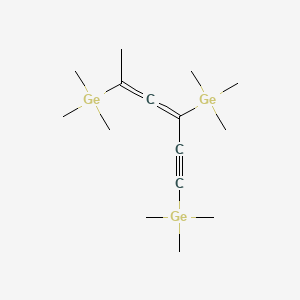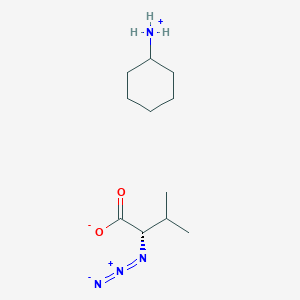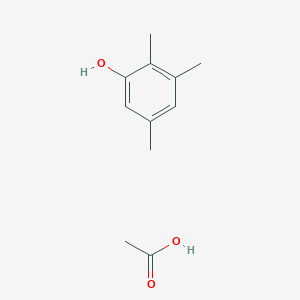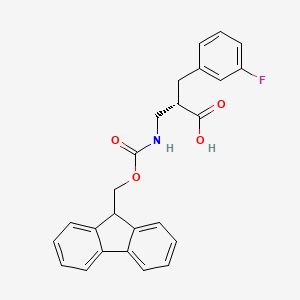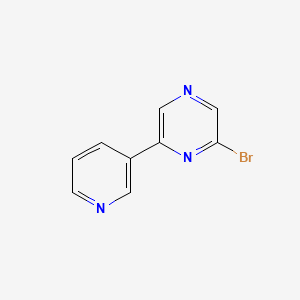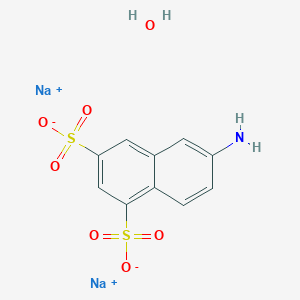
DisodiuM 6-AMino-1,3-naphthalenedisulfonate Hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 6-amino-1,3-naphthalenedisulfonate hydrate is a chemical compound with the molecular formula C10H7NNa2O6S2. It is commonly used in the preparation of cyanine dye compounds and their conjugates, which are useful in noninvasive imaging . This compound is known for its white crystalline appearance and high solubility in water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Disodium 6-amino-1,3-naphthalenedisulfonate hydrate can be synthesized through the sulfonation of 6-amino-1-naphthol followed by neutralization with sodium hydroxide. The reaction typically involves the use of sulfuric acid as a sulfonating agent and requires controlled temperature conditions to ensure the formation of the desired disulfonate product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where 6-amino-1-naphthol is treated with sulfuric acid. The resulting sulfonated product is then neutralized with sodium hydroxide to form the disodium salt. The final product is purified through crystallization and drying processes .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Disodium 6-amino-1,3-naphthalenedisulfonate hydrate can undergo oxidation reactions to form corresponding naphthoquinone derivatives.
Reduction: The compound can be reduced to form amino-naphthalene derivatives.
Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various electrophiles can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Amino-naphthalene derivatives.
Substitution: Substituted naphthalene derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Disodium 6-amino-1,3-naphthalenedisulfonate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of cyanine dyes, which are important in various analytical and imaging techniques.
Biology: The compound is utilized in labeling carbohydrates and proteins for fluorescence-based detection methods.
Medicine: Cyanine dye conjugates derived from this compound are used in noninvasive imaging techniques, such as near-infrared fluorescence imaging.
Industry: It is employed in the production of dyes and pigments for textiles and other materials.
Mecanismo De Acción
The mechanism of action of disodium 6-amino-1,3-naphthalenedisulfonate hydrate involves its ability to form stable conjugates with various biomolecules. The compound’s sulfonate groups enhance its solubility in aqueous environments, making it suitable for biological applications. In fluorescence imaging, the compound’s derivatives interact with specific molecular targets, allowing for the visualization of biological processes .
Comparación Con Compuestos Similares
Disodium 1-naphthol-3,6-disulfonate hydrate: This compound has similar sulfonate groups but differs in the position of the amino group.
Disodium 4-hydroxy-2,7-naphthalenedisulfonate hydrate: This compound has hydroxyl groups instead of amino groups.
Uniqueness: Disodium 6-amino-1,3-naphthalenedisulfonate hydrate is unique due to its specific amino group positioning, which allows for the formation of cyanine dye conjugates with distinct fluorescence properties. This makes it particularly valuable in noninvasive imaging applications .
Propiedades
Fórmula molecular |
C10H9NNa2O7S2 |
|---|---|
Peso molecular |
365.3 g/mol |
Nombre IUPAC |
disodium;6-aminonaphthalene-1,3-disulfonate;hydrate |
InChI |
InChI=1S/C10H9NO6S2.2Na.H2O/c11-7-1-2-9-6(3-7)4-8(18(12,13)14)5-10(9)19(15,16)17;;;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);;;1H2/q;2*+1;/p-2 |
Clave InChI |
PXBLGCBIDFXZKF-UHFFFAOYSA-L |
SMILES canónico |
C1=CC2=C(C=C(C=C2C=C1N)S(=O)(=O)[O-])S(=O)(=O)[O-].O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




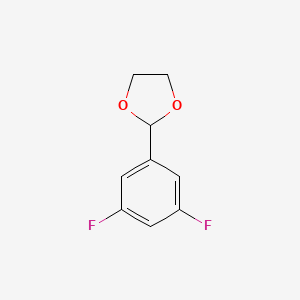
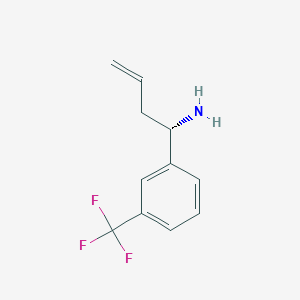
![2-Imidazo[1,2-a]pyridin-6-ylethanamine](/img/structure/B13975560.png)
